3,5-Dimethyl-4-Methoxybenzoylacetonitrile
Description
3,5-Dimethyl-4-Methoxybenzoylacetonitrile is a specialized organic compound featuring a benzoylacetonitrile backbone (PhCOCH$_2$CN) with methyl groups at the 3- and 5-positions and a methoxy group at the 4-position of the benzene ring. This structure combines electron-donating (methoxy, methyl) and electron-withdrawing (carbonyl, nitrile) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-10(11(14)4-5-13)7-9(2)12(8)15-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZAGXIPOHKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645207 | |
| Record name | 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-21-6 | |
| Record name | 4-Methoxy-3,5-dimethyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,5-Dimethyl-4-Methoxybenzoylacetonitrile typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3,5-Dimethyl-4-Methoxybenzoylacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
3,5-Dimethyl-4-Methoxybenzoylacetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-Methoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
| Compound Name | Substituents (Benzene Ring) | Functional Group | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3,5-Dimethyl-4-Methoxybenzoylacetonitrile | 3,5-dimethyl; 4-methoxy | Benzoylacetonitrile | C${12}$H${13}$NO$_2$ | Electron-rich ring; dual functional groups |
| 3,5-Dimethylphenylacetonitrile | 3,5-dimethyl | Phenylacetonitrile | C${10}$H${11}$N | Lacks methoxy and carbonyl groups |
| 4-Isopropoxybenzoylacetonitrile | 4-isopropoxy | Benzoylacetonitrile | C${13}$H${15}$NO$_2$ | Bulky isopropoxy substituent |
| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | 4-dimethylamino; 3,5-nitro | N-substituted acetonitrile | C${10}$H${11}$N$3$O$4$ | Strong electron-withdrawing nitro groups |
| 4-Methoxy-3,5-dimethylbenzonitrile | 3,5-dimethyl; 4-methoxy | Benzonitrile | C${10}$H${11}$NO | Lacks benzoyl group; simpler structure |
Key Observations:
- Steric Hindrance : The isopropoxy group in 4-Isopropoxybenzoylacetonitrile introduces steric bulk, reducing accessibility to the reactive nitrile group compared to the smaller methoxy group in the target compound .
- Functional Group Diversity : The benzoylacetonitrile moiety (PhCOCH$_2$CN) enables dual reactivity (ketone and nitrile), unlike simpler benzonitrile derivatives (e.g., 4-Methoxy-3,5-dimethylbenzonitrile), which lack the carbonyl group .
Predicted Physicochemical Properties
Theoretical studies on related compounds (e.g., N-substituted acetonitriles) suggest that substituents significantly influence properties such as dipole moments, solubility, and lipophilicity (logP) . For example:
- Dipole Moments: The methoxy and carbonyl groups in this compound likely result in a higher dipole moment (~4–5 D) compared to non-polar analogs like 3,5-Dimethylphenylacetonitrile.
- Lipophilicity: The methyl and methoxy groups may lower logP (increased hydrophilicity) relative to N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile, which contains hydrophobic nitro groups.
Biological Activity
3,5-Dimethyl-4-Methoxybenzoylacetonitrile (DMBA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
This compound has the molecular formula and features a methoxy group and two methyl groups on the aromatic ring. Its structure contributes to its unique reactivity and biological interactions.
The biological activity of DMBA is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound can modulate biological pathways through:
- Hydrogen Bonding : The ketone and nitrile functionalities can form hydrogen bonds with active sites on enzymes.
- π-π Interactions : The aromatic system allows for significant interactions with other aromatic residues in proteins, influencing enzyme activity and receptor binding.
Biological Activities
Research indicates that DMBA exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that DMBA may possess antimicrobial properties against specific bacterial strains.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : DMBA has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of DMBA on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results indicated that DMBA inhibited CDK activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in cancer treatment.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | Cyclin-dependent kinase |
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of DMBA against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Comparative Analysis with Similar Compounds
To understand the unique properties of DMBA, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylbenzoylacetonitrile | Lacks methoxy group | Lower enzyme inhibition |
| 4-Methoxybenzoylacetonitrile | Lacks methyl groups | Different solubility properties |
| 3,5-Dimethyl-4-Hydroxybenzoylacetonitrile | Hydroxy group instead of methoxy | Enhanced hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
